molecular formula C6H13Br3N4 B136103 Hexamethylenetetramine tribromide CAS No. 149261-40-5

Hexamethylenetetramine tribromide

Cat. No. B136103
M. Wt: 380.91 g/mol
InChI Key: CERSDEAKMGSGGO-UHFFFAOYSA-N
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Description

Hexamethylenetetramine (HMT) is a versatile reagent in organic synthesis, playing a significant role in modern organic chemistry. It is known for forming various salts and adducts with energetic anions and other organic compounds, which are of interest due to their energetic properties and potential applications in different fields .

Synthesis Analysis

The synthesis of hexamethylenetetramine salts involves combining HMT with various anions such as nitrate, perchlorate, azide, and azolate groups. These salts are characterized by their energetic properties and have been synthesized and characterized, with their structures often confirmed by X-ray analysis . The synthesis process can lead to different products depending on the reaction conditions, such as the nitrolysis of HMT, which can yield cyclic nitramines or esterified linear tetramethylenetrinitramines .

Molecular Structure Analysis

The molecular structure of HMT and its adducts has been extensively studied using X-ray diffraction techniques. For instance, the crystal structure of HMT triphenol is based on a packing of HMT triphenol units, with notable features such as hollow channels that could potentially accommodate guest molecules . The structure of HMT oxide retains its idealized symmetry in the crystal, with a notably short N→O dative bond . Additionally, the structure of HMT adducts with tridecanedioic acid and 1,1,1-tris(4-hydroxyphenyl)ethane shows temperature-induced phase transitions and the formation of hydrogen-bonded networks .

Chemical Reactions Analysis

HMT undergoes various chemical reactions, including nitrolysis, which can lead to the formation of different nitramines and related compounds . The reactivity of HMT with other compounds, such as phenol and biphenol, results in the formation of adducts through hydrogen bonding, which can significantly alter the molecular and crystal structure of the resulting compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of HMT and its derivatives are influenced by their molecular and crystal structures. For example, the energetic salts of HMT have been characterized by their enthalpies of formation and densities . The polymorphs of hexamethylenetetraminium 2,4-dinitrophenolate monohydrate exhibit different structural, electronic, and optical properties, with variations in band gaps and bond lengths and angles . The modulated structure of HMT suberate demonstrates strong anharmonicity and incommensurability due to the incompatible packings of hexamethylenetetramine and suberic acid .

Scientific Research Applications

Synthesis and Bromination

Hexamethylenetetramine tribromide, specifically hexamethonium bis(tribromide) (HMBTB), has been synthesized and used for brominating various organic substrates. It's notable for its ability to be recycled and reused effectively without significant loss of activity. Its crystalline and stable form is an efficient storehouse of active bromine, and the Br3− moieties in HMBTB are nearly linear (Paul et al., 2015).

Physical Properties in Aqueous Solutions

Research has analyzed the behavior of hexamethylenetetramine's aqueous solutions, focusing on properties like density, speed of sound, viscosity, and surface tension. This study provides insights into the interactions between solute and solvent molecules and how these properties change with amine concentration and temperature (Gómez‐Díaz et al., 2018).

Role in Organic Synthesis

Hexamethylenetetramine plays a significant role in modern organic synthesis. Its use in this field has been substantial over recent decades, providing a valuable perspective from a synthetic point of view (Kaur & Kishore, 2013).

Application in Epoxy Curing Systems

A study presents the preparation of new ionic liquids based on hexamethylenetetramine, used for developing curing systems with ethylene glycol for bisphenol A diglycidyl ether molecule. This research highlights the potential of hexamethylenetetramine-based ionic liquids in epoxy-curing systems (Zieliński et al., 2023).

Bactericidal Properties

Hexamethylenetetramine has been studied for its bactericidal properties. Its quaternary salts, obtained by adding this base to various substances containing aliphatically bound halogen, have demonstrated significant bactericidal action, effective against various microorganisms (Jacobs et al., 1916).

Use as a Food Preservative

It's been used as a food preservative, especially effective in inhibiting the growth of micro-organisms in fish products. Its concentration as low as 0.01% can arrest bacterial growth (Linko & Nikkilä, 1959).

Role in Space Research

Hexamethylenetetramine is a potential constituent of several objects in space, including comets or Titan's atmosphere. High-resolution infrared spectroscopy has been used to record its spectra, aiding in potential astronomical detections (Pirali et al., 2014).

Safety And Hazards

Hexamethylenetetramine tribromide is a flammable solid and may form combustible dust concentrations in air . It may cause an allergic skin reaction and respiratory irritation . It should be stored in a well-ventilated place and kept away from heat/sparks/open flames/hot surfaces .

Future Directions

While there are not many specific future directions mentioned for Hexamethylenetetramine tribromide, one study reported the synthesis of hexamethylenetetramine and H2 evolution from methanol and ammonia in one pot using a nanophotocatalyst . This could potentially open up new avenues for research and application.

properties

IUPAC Name

molecular bromine;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4.Br2.BrH/c1-7-2-9-4-8(1)5-10(3-7)6-9;1-2;/h1-6H2;;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CERSDEAKMGSGGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N2CN3CN1CN(C2)C3.Br.BrBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Br3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20447473
Record name Hexamethylenetetramine tribromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexamethylenetetramine tribromide

CAS RN

149261-40-5
Record name Hexamethylenetetramine tribromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexamethylenetetramine hydrobromide perbromide
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
W Lorpaiboon, P Bovonsombat - Organic & Biomolecular Chemistry, 2021 - pubs.rsc.org
In recent years, there has been increasing interest in utilising halogen bonds in organic synthesis, especially in aromatic halogenation reactions. N-Halosuccinimides and 1,3-dihalo-5,5-…
Number of citations: 21 pubs.rsc.org
P Bovonsombat, P Teecomegaet, P Kulvaranon… - Tetrahedron, 2017 - Elsevier
Regioselective monobromination of various aromatics was achieved at room temperature using N-bromosuccinimide and 5 mol% of thioamides in acetonitrile. With thiourea as catalyst, …
Number of citations: 16 www.sciencedirect.com
MJ Matos, G Delogu, G Podda, L Santana… - Synthesis, 2010 - thieme-connect.com
Regioselective syntheses of 3-arylcoumarins possessing a bromine substituent either on the 3-aryl ring, the coumarin moiety or on a lateral chain of a coumarin is reported. The …
Number of citations: 14 www.thieme-connect.com
B Das, K Venkateswarlu, M Krishnaiah, H Holla - Tetrahedron letters, 2006 - Elsevier
… tetrabromocyclohexadienone, 6a tetraalkylammonium tribromide, 6b NBS along with a supporter or a catalyst, 6c DBU hydrobromide perbromide, 6g hexamethylenetetramine tribromide…
Number of citations: 88 www.sciencedirect.com
Y Li, L Yang, W Yu, X Yu, K Wen, B Shao, J Sun… - Journal of Hazardous …, 2022 - Elsevier
Monoclonal antibodies (mAbs) are useful biological tools for research, diagnostics, and pharmaceuticals. Here, we proposed a new mAb discovery platform named the two-step cell …
Number of citations: 4 www.sciencedirect.com
YY Myint, MA Pasha - 2004 - nopr.niscpr.res.in
… 8 in the year 1993 reported the bromination of aromatic hydrocarbons, aryl ethers, phenols and anilides by hexamethylenetetramine tribromide in methylene chloride and methanol. …
Number of citations: 3 nopr.niscpr.res.in
H Alinezhad, SM Tavakkoli… - Synthetic Communications …, 2010 - Taylor & Francis
A simple, efficient, and rapid method for high-yielding regioselective mono bromination of phenols and anilines has been achieved by treatment with N-bromasaccharin in the presence …
Number of citations: 12 www.tandfonline.com
DC Whitehead - 2009 - search.proquest.com
The work presented in this thesis includes the development of two novel approaches towards the development of an organocatalytic asymmetric halolactonization reaction of alkenoic …
Number of citations: 0 search.proquest.com
I Saikia, P Chakraborty, MJ Sarma… - Synthetic …, 2015 - Taylor & Francis
N,N-Dibromo-p-toluenesulfonamide (TsNBr 2 ) has been found to be a new reagent for bromination of aromatic compounds. The reaction is extremely fast and goes into completion …
Number of citations: 20 www.tandfonline.com
P Bovonsombat, R Ali, C Khan, J Leykajarakul… - Tetrahedron, 2010 - Elsevier
para-Regioselective bromination of phenol and analogues, promoted by p-toluenesulfonic acid, is achieved in high to excellent yields at room temperature with N-bromosuccinimide. …
Number of citations: 69 www.sciencedirect.com

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